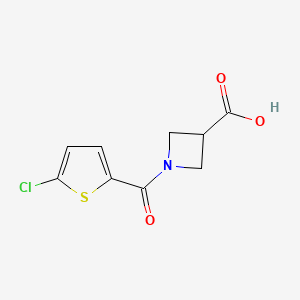
1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid
Descripción general
Descripción
1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid is a heterocyclic molecule. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines is driven by a considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular weight of 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid is 245.68 g/mol. Azetidine is a fascinating four-membered nitrogen-containing heterocycle that is an analogue of cyclobutane .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Aplicaciones Científicas De Investigación
Protein Synthesis and Ion Transport
Azetidine-2-carboxylic acid (AZ), an analog of 1-(5-chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid, has been studied for its effects on protein synthesis and ion transport. It was found that AZ does not inhibit protein assembly, but the proteins formed are ineffective as enzymes. AZ significantly inhibits the release of ions to the xylem of excised barley roots and intact plants, influencing the ion transport processes in plants (Pitman et al., 1977).
Aryne Multicomponent Coupling
In a study focusing on aryne multicomponent coupling, azetidines were used as nucleophilic triggers. This process, which operates under transition-metal-free conditions, results in the formation of new carbon–nitrogen and carbon–oxygen bonds. Azetidines, in this context, play a crucial role in the synthesis of N-aryl γ-amino alcohol derivatives (Roy et al., 2016).
Synthesis of High Molecular Weight Polypeptides
L-Azetidine-2-carboxylic acid, closely related to 1-(5-chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid, is utilized in the synthesis of abnormally high molecular weight polypeptides. The synthesis of novel azetidine analogs, such as 2-carboxy-4-methylazetidine, highlights the versatility and significance of azetidines in the synthesis of complex organic compounds (Soriano et al., 1980).
Exploration of Azetidine in Food Chains
The presence of azetidine-2-carboxylic acid in food chains, particularly in sugar beets and table beets, has been investigated. The incorporation of azetidine into proteins in place of proline in various species, including humans, and its potential toxic effects have been a subject of study (Rubenstein et al., 2009).
Mecanismo De Acción
The mechanism of action of azetidines is driven by the ring strain of approx. 25.4 kcal/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines (27.7 kcal/mol) and unreactive pyrrolidines (5.4 kcal/mol), which provides a highly attractive entry to bond functionalization by N–C bond cleavage .
Safety and Hazards
Direcciones Futuras
The future directions of research on azetidines are focused on the synthesis, reactivity, and application of azetidines that have been published in the last years with a focus on the most recent advances, trends, and future directions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .
Propiedades
IUPAC Name |
1-(5-chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S/c10-7-2-1-6(15-7)8(12)11-3-5(4-11)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKVGYIKILPNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(S2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 4-[6-(ethoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1399827.png)











![4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1399848.png)